molecular formula C15H16ClN3O2S2 B216364 4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide

4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide

Cat. No. B216364
M. Wt: 369.9 g/mol
InChI Key: DHUQTONICQPUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide is a chemical compound that is commonly referred to as CB-839. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. CB-839 has been shown to have significant anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and support cell growth. By inhibiting glutaminase, CB-839 deprives cancer cells of the nutrients they need to grow and divide, ultimately leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of glutaminase, CB-839 has also been shown to reduce the levels of several key amino acids, including glutamine, in cancer cells. This reduction in amino acid levels can lead to a decrease in protein synthesis and cell growth, ultimately leading to cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of CB-839 for lab experiments is its potency and selectivity. CB-839 has been shown to be highly effective at inhibiting the activity of glutaminase, while having minimal effects on other enzymes and cellular processes. This makes it a valuable tool for studying the role of glutaminase in cancer metabolism. However, one limitation of CB-839 for lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several potential future directions for research on CB-839 and its potential as a cancer therapy. One area of focus is the development of combination therapies that incorporate CB-839 with other drugs or treatments, such as chemotherapy or immunotherapy. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to CB-839 treatment. Additionally, further research is needed to better understand the mechanisms of action of CB-839 and its effects on cancer cells and the tumor microenvironment.

Synthesis Methods

The synthesis of CB-839 involves several steps, including the reaction of 4-aminobenzenesulfonamide with ethyl 4-chloroacetoacetate to form the intermediate compound 4-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with (2-aminoethyl)thioacetic acid to form the final product, CB-839.

Scientific Research Applications

CB-839 has been the subject of extensive scientific research, with numerous studies investigating its potential as a cancer therapy. Preclinical studies have shown that CB-839 has significant anti-tumor activity in a variety of cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.

properties

Product Name

4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide

Molecular Formula

C15H16ClN3O2S2

Molecular Weight

369.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C15H16ClN3O2S2/c16-12-3-1-11(2-4-12)9-10-18-15(22)19-13-5-7-14(8-6-13)23(17,20)21/h1-8H,9-10H2,(H2,17,20,21)(H2,18,19,22)

InChI Key

DHUQTONICQPUCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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